Kinase Binding Affinity (Kd) and Selectivity Profile of APG-2449
In a KINOMEscan® profiling assay against 468 human kinases, APG-2449 demonstrated high-affinity binding to ALK, ROS1, and FAK with dissociation constants (Kd) of 1.6 nM, 0.81 nM, and 5.4 nM, respectively [1]. This profile confirms APG-2449 as a potent, direct inhibitor of its primary oncogenic targets, providing a clear biochemical rationale for its antitumor activity. No direct comparator Kd data is provided in this specific assay context; however, the data establish the quantitative target engagement basis for all downstream efficacy comparisons.
| Evidence Dimension | Kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | ALK Kd = 1.6 nM; ROS1 Kd = 0.81 nM; FAK Kd = 5.4 nM |
| Comparator Or Baseline | N/A - profiling study without direct comparator data in the same assay |
| Quantified Difference | N/A |
| Conditions | KINOMEscan® assay profiling 468 human kinases at 100 nM APG-2449 |
Why This Matters
The low nanomolar Kd values for ALK, ROS1, and FAK establish APG-2449's potent, direct target engagement, providing a quantitative foundation for its differentiated preclinical and clinical activity compared to agents lacking one or more of these activities.
- [1] Fang DD, Tao R, Wang G, et al. Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung cancer and ovarian cancer models. BMC Cancer. 2022;22:752. View Source
